

Spectroscopic Profile of 3-Fluoro-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-methoxyaniline

Cat. No.: B107172

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for **3-Fluoro-4-methoxyaniline** (CAS No. 366-99-4), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, and FT-IR spectra of **3-Fluoro-4-methoxyaniline**.

Table 1: ^1H NMR Spectroscopic Data for 3-Fluoro-4-methoxyaniline

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~6.75	m	-	Aromatic H
~6.55	m	-	Aromatic H
~3.80	s	-	-OCH ₃
~3.60	br s	-	-NH ₂

Note: Specific chemical shifts and coupling constants for the aromatic protons can be complex due to second-order effects and may require advanced analytical techniques for precise assignment.

Table 2: ^{13}C NMR Spectroscopic Data for 3-Fluoro-4-methoxyaniline

Chemical Shift (δ) ppm	Assignment
~152 (d, $J \approx 240$ Hz)	C-F
~145	C-O
~140	C-N
~118	Aromatic C-H
~115	Aromatic C-H
~105 (d, $J \approx 20$ Hz)	Aromatic C-H
~56	-OCH ₃

Note: The chemical shifts are approximate and the carbon attached to fluorine appears as a doublet due to C-F coupling.

Table 3: FT-IR Spectroscopic Data for 3-Fluoro-4-methoxyaniline

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3200	Strong, Broad	N-H Stretch (Amine)
3050 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1620 - 1580	Strong	N-H Bend (Amine) / C=C Stretch (Aromatic)
1520 - 1480	Strong	C=C Stretch (Aromatic)
1250 - 1200	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
1050 - 1000	Strong	Symmetric C-O-C Stretch (Aryl Ether)
1150 - 1100	Strong	C-F Stretch

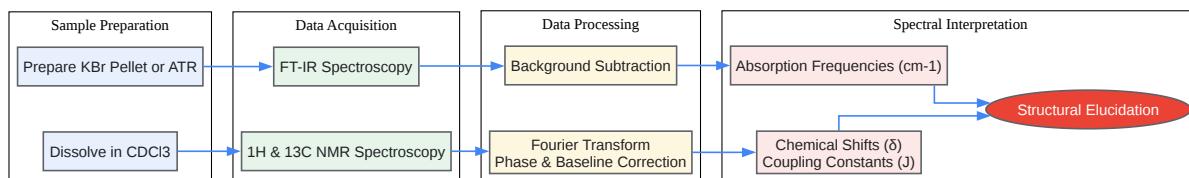
Experimental Protocols

The data presented in this guide were compiled from various sources. The following sections describe generalized experimental protocols for acquiring high-quality NMR and FT-IR spectra for compounds such as **3-Fluoro-4-methoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

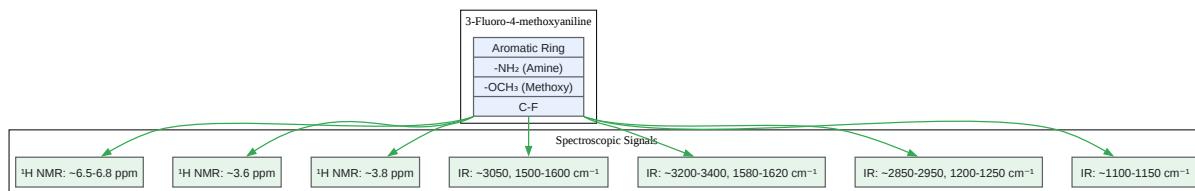
A solution of **3-Fluoro-4-methoxyaniline** is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, at a frequency of 400 MHz for protons. For ¹H NMR, a sufficient number of scans are acquired to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used, and a greater number of scans are typically required. The acquired Free Induction Decay (FID) is then processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy


The infrared spectrum of **3-Fluoro-4-methoxyaniline** can be obtained using an FT-IR spectrometer.^[1] For a solid sample, two common techniques are the KBr pellet method and Attenuated Total Reflectance (ATR).

- KBr Pellet Technique: A small amount of the finely ground solid sample is intimately mixed with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed.
- ATR Technique: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is then passed through the crystal in such a way that it reflects off the internal surface in contact with the sample, and the evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies.

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum to minimize interferences from atmospheric CO₂ and water vapor. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.


Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **3-Fluoro-4-methoxyaniline**, from sample preparation to spectral interpretation.

[Click to download full resolution via product page](#)*General workflow for spectroscopic analysis.*

The following diagram illustrates the relationship between the key functional groups of **3-Fluoro-4-methoxyaniline** and their characteristic spectroscopic signals.

[Click to download full resolution via product page](#)*Functional group and signal correlations.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-4-methoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b107172#spectroscopic-data-nmr-ir-for-3-fluoro-4-methoxyaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com